2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
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Overview
Description
2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling of the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic substituents can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and aromatic substituents may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide
- **2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide lies in its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and aromatic substituents provides a unique set of properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H25N5O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N'-[2-[[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C23H25N5O5S/c1-31-17-8-4-16(5-9-17)13-21(29)26-27-22(30)14-34-23-24-20(25-28-23)11-7-15-6-10-18(32-2)19(12-15)33-3/h4-12H,13-14H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28)/b11-7+ |
InChI Key |
VNFIBWRTIMNSBJ-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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